molecular formula C21H28O5 B13837414 (8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13837414
M. Wt: 360.4 g/mol
InChI Key: NQRIKQLQQGVSIZ-ZPRQWLIFSA-N
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Description

The compound (8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a structurally complex cyclopenta[a]phenanthrene derivative. Its core framework is characteristic of corticosteroids, with key functional groups influencing bioactivity and physicochemical properties. Notably, the presence of a hydroxymethyl group at position 13 and a 2-hydroxyacetyl moiety at position 17 distinguishes it from classical corticosteroids like dexamethasone or prednisolone . These substituents may enhance hydrophilicity or alter receptor-binding affinity compared to analogs with methyl or acetyl groups .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1

InChI Key

NQRIKQLQQGVSIZ-ZPRQWLIFSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)CO)CO)O

Canonical SMILES

CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • Steroid Skeleton Construction: The cyclopenta[a]phenanthrene skeleton is typically derived from naturally occurring steroids such as androstane or pregnane derivatives or constructed synthetically through polycyclic ring-forming reactions.
  • Semi-Synthesis from Natural Steroids: Many hydroxylated steroids are prepared by chemical modification of naturally available steroids like cholesterol, pregnenolone, or cortisol, which already possess the core rings and some functional groups.
  • De Novo Synthesis: Alternatively, total synthesis routes involve stepwise ring closures, Diels-Alder reactions, and stereoselective cyclizations to build the tetracyclic steroid framework.

Functional Group Introduction

  • Hydroxylation: Introduction of hydroxyl groups at specific positions (such as 11 and 13) is often achieved via selective oxidation or hydroxylation reactions. Enzymatic hydroxylation using microbial or mammalian cytochrome P450 enzymes is common for regio- and stereoselective hydroxylation.
  • Hydroxyacetyl Side Chain Installation: The 17-position hydroxyacetyl group can be introduced by oxidation of a methyl or hydroxymethyl precursor or by acylation reactions using appropriate hydroxyacetyl donors.
  • Hydroxymethyl Group Formation: The hydroxymethyl substituent at position 13 is generally introduced by selective hydroxymethylation reactions, often involving formaldehyde or related reagents under controlled conditions to maintain stereochemistry.

Stereochemical Control

  • Chiral Catalysts and Reagents: Use of chiral catalysts or auxiliaries ensures the correct stereochemistry at each chiral center during functionalization steps.
  • Enzymatic Methods: Biocatalysis is increasingly employed to achieve high stereoselectivity, especially for hydroxylation and oxidation steps.
  • Protecting Groups: Strategic use of protecting groups on hydroxyl or keto groups helps in selective reactions without undesired side reactions.

Reported Synthetic Routes and Literature Findings

While direct preparation methods for the exact compound with the stereochemistry (8S,9R,10R,11S,13R,14R,17S) are scarce in open literature, related steroidal compounds with similar functional groups have been synthesized as follows:

Step Reaction Type Description Notes
1 Ring Construction or Isolation Starting from natural steroids or synthetic intermediates Commonly from androstane or pregnane derivatives
2 Selective Hydroxylation Enzymatic or chemical hydroxylation at C11 and C13 Cytochrome P450 enzymes or chemical oxidants
3 Hydroxyacetylation Introduction of 2-hydroxyacetyl group at C17 Acylation using hydroxyacetyl chloride or oxidation of side chain
4 Hydroxymethylation Addition of hydroxymethyl group at C13 Formaldehyde-based reactions under stereocontrol
5 Purification and Stereochemical Verification Chromatography and spectroscopic analysis NMR, X-ray crystallography for stereochemistry

Example Synthetic Protocols from Related Patents and Publications

  • Hydroxylation by Microbial Transformation: Microorganisms such as Cunninghamella species have been used to hydroxylate steroids at position 11, yielding 11-hydroxy derivatives with high regio- and stereoselectivity.
  • Chemical Hydroxylation: Use of osmium tetroxide or m-chloroperbenzoic acid for epoxidation followed by ring opening can introduce hydroxyl groups on steroid rings.
  • Acylation Reactions: Hydroxyacetyl groups are introduced by reacting hydroxylated steroids with hydroxyacetyl halides or anhydrides under mild base conditions.
  • Hydroxymethylation: Treatment with formaldehyde in the presence of base or acid catalysts allows hydroxymethyl group addition with control over stereochemistry.

Data Table: Summary of Preparation Techniques for Similar Steroidal Hydroxyacetyl Compounds

Preparation Step Method Reagents/Conditions Outcome Reference Example
Hydroxylation at C11 Enzymatic Cytochrome P450 monooxygenase, oxygen Regioselective 11-hydroxy steroid Microbial biotransformation literature
Hydroxyacetyl Group Introduction Chemical Acylation Hydroxyacetyl chloride, pyridine 17-(2-hydroxyacetyl) steroid derivative Steroid acylation patents
Hydroxymethylation at C13 Formaldehyde addition Formaldehyde, base catalyst Introduction of hydroxymethyl group Organic synthesis protocols
Stereochemical Control Chiral catalysts or enzymatic Chiral ligands or enzymes High stereoselectivity Advanced steroid synthesis reviews
Purification Chromatography Silica gel, HPLC Pure stereoisomer isolation Standard purification methods

Analytical Verification

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example:
      • In vitro studies demonstrated that the compound inhibits tumor growth by targeting specific oncogenes and tumor suppressor genes .
      • Animal models have shown reduced tumor size when treated with this compound compared to control groups .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
    • Its mechanism involves the suppression of NF-kB signaling pathways which are crucial in the inflammatory response .
  • Neuroprotective Effects
    • Emerging research indicates potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress-induced damage .
    • Studies have shown that it may enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity .

Pharmacological Studies

  • Mechanism of Action : The compound’s pharmacological effects are attributed to its ability to interact with multiple biological targets including receptors and enzymes involved in metabolic pathways.
  • Bioavailability : Research on the bioavailability of this compound is ongoing; preliminary studies suggest it has favorable absorption characteristics when administered orally or intravenously .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A clinical trial involving patients with advanced cancer showed that administration of the compound led to a significant reduction in tumor markers and improved patient quality of life .
  • Case Study 2: Inflammatory Disease
    • A cohort study assessed the effects of the compound on patients with rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain levels compared to baseline measurements .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

However, the absence of fluorine (compared to dexamethasone) may reduce potency but improve metabolic stability . The 13-hydroxymethyl group in the target compound replaces the 13-methyl group in estrone and prednisolone, likely enhancing solubility and altering steric interactions with receptors .

Synthetic Accessibility: The target compound’s synthesis may require regioselective hydroxylation and hydroxymethylation steps, contrasting with estrone derivatives synthesized via simpler alkylation or acylation (e.g., cyanomethoxy introduction in ) .

Research Findings and Mechanistic Insights

  • Dexamethasone : Demonstrated to inhibit phospholipase A2, reducing arachidonic acid availability for pro-inflammatory mediators like prostaglandins . Its 9-fluoro group enhances receptor affinity but increases risk of side effects (e.g., osteoporosis) .
  • Prednisolone : Lacks fluorine but retains anti-inflammatory efficacy through glucocorticoid receptor activation. The 11-hydroxyl group is critical for receptor binding .
  • The 13-hydroxymethyl group may improve tissue penetration compared to methyl-substituted analogs .

Biological Activity

The compound (8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological activity. This article discusses its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C21H28O5
  • Molecular Weight : 360.4 g/mol
  • IUPAC Name : (8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
  • CAS Number : 111088-90-5

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its unique structure allows for interactions with various biological systems.

1. Anti-inflammatory Activity

Research indicates that the compound has anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in macrophages. The mechanism involves the inhibition of NF-kB signaling pathways.

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase and catalase. This property is crucial for protecting cells from oxidative stress.

3. Anticancer Potential

Several studies have reported the anticancer effects of this compound against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Anti-inflammatory Effects

A study conducted on macrophage cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in TNF-alpha and IL-6 levels. The results suggest potential therapeutic applications in treating inflammatory diseases.

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
103025
205045
507065

Case Study 2: Antioxidant Activity

In a study evaluating the antioxidant capacity using DPPH radical scavenging assay:

Concentration (µM)DPPH Scavenging Activity (%)
1040
2060
5085

These results indicate that higher concentrations significantly enhance antioxidant activity.

Case Study 3: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis:

Treatment (µM)Cell Viability (%)Apoptosis Rate (%)
Control1005
108015
205040

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • NF-kB Pathway : Inhibition leads to reduced inflammation.
  • Oxidative Stress Response : Enhances cellular defense mechanisms.
  • Apoptotic Pathways : Induces programmed cell death in cancer cells.

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended?

Synthesis challenges include stereochemical control at multiple chiral centers (e.g., 8S, 9R, 11S) and functional group compatibility (e.g., hydroxymethyl, hydroxyacetyl). A stepwise approach is recommended:

  • Core cyclopenta[a]phenanthrene scaffold construction via cyclization of steroidal precursors under acidic or basic conditions .
  • Selective oxidation/hydroxylation at C11 and C17 using catalysts like TEMPO or enzymatic methods to preserve stereochemistry .
  • Protecting group strategies (e.g., silyl ethers for hydroxyl groups) to avoid side reactions during acetylation .
  • Final purification via recrystallization or preparative HPLC, with yields typically <15% for complex derivatives .

Q. Which analytical techniques are critical for confirming its structural integrity and purity?

  • NMR spectroscopy : Assign stereochemistry using 1H^1H-1H^1H COSY and NOESY (e.g., coupling constants for 8S/9R configuration) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., observed vs. calculated m/z for [M+Na]+^+) .
  • X-ray crystallography : Resolve ambiguous stereocenters (e.g., C17 configuration) .
  • HPLC with UV/RI detection : Assess purity (>95% required for biological assays) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods to avoid dust/aerosol formation .
  • Storage : Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis of acetyl groups .
  • Spill management : Collect solid residues with absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its anti-inflammatory mechanisms based on structural analogs?

  • Hypothesis : The hydroxyacetyl and hydroxymethyl groups may modulate phospholipase A2 (PLA2) inhibition, similar to dexamethasone .
  • Experimental design :
  • In vitro PLA2 assay : Measure inhibition of arachidonic acid release in macrophage lysates .
  • NF-κB luciferase reporter assay : Quantify suppression of pro-inflammatory signaling in HEK293T cells .
  • Molecular docking : Compare binding affinity to glucocorticoid receptors vs. dexamethasone using AutoDock Vina .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case example : Discrepancies in 13C^13C NMR chemical shifts for C17 acetyl group.
  • Solutions :
  • Variable-temperature NMR : Assess dynamic conformational changes (e.g., keto-enol tautomerism) .
  • Isotopic labeling : Use 13C^{13}C-labeled acetyl precursors to track signal assignments .
  • Cross-validate with IR : Confirm carbonyl stretching frequencies (~1700 cm1^{-1}) .

Q. What strategies optimize the synthesis route for improved yield and scalability?

  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 24h to 2h) .
  • Flow chemistry : Enable continuous processing of oxidation steps to minimize intermediate degradation .
  • Catalyst screening : Test chiral ligands (e.g., BINOL) for asymmetric hydroxylation at C11 .

Q. How to assess its stability under various conditions, and what implications does this have for storage?

  • Forced degradation studies :
ConditionParameter TestedResult (Degradation Products)Reference Method
Acidic (pH 2)Hydroxymethyl hydrolysisFormation of aldehydes (HPLC-MS)
Oxidative (H2O2)Acetyl group oxidationDetection of carboxylic acid (IR)
  • Recommendations : Store at pH 6–8 in inert atmosphere to prevent oxidation .

Q. What computational methods predict its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to glucocorticoid receptors over 100 ns to identify stable conformers .
  • QSAR modeling : Correlate substituent electronegativity (e.g., hydroxymethyl) with anti-inflammatory activity .
  • ADMET prediction : Use SwissADME to estimate permeability (LogP ~2.5) and CYP450 inhibition .

Q. How to modify the structure to enhance pharmacological activity while reducing toxicity?

  • Rational modifications :
  • C17 substitution : Replace hydroxyacetyl with fluorinated groups to improve metabolic stability .
  • C13 hydroxymethyl : Convert to carbamate prodrugs for targeted release in inflamed tissues .
    • Toxicity screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity preclinically .

Q. What in vitro models are appropriate for initial toxicity screening?

  • Hepatotoxicity : Primary human hepatocytes (measure ALT/AST leakage) .
  • Genotoxicity : Ames test (S. typhimurium TA98/TA100 strains) .
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology) .

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